

Pyridachlometyl: An In-depth Technical Guide to its Antifungal Spectrum

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Compound of Interest

Compound Name: *Pyridachlometyl*

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Abstract

Pyridachlometyl is a novel fungicide characterized by a unique tetrasubstituted pyridazine ring structure. It represents a new class of fungicides that modulate tubulin dynamics, exhibiting potent, broad-spectrum activity against a range of phytopathogenic fungi, particularly from the Ascomycota and Basidiomycota phyla.[1][2][3] Its distinct mode of action, which involves promoting tubulin polymerization, sets it apart from existing tubulin-targeting fungicides like benzimidazoles that inhibit polymerization.[1][4] This novel mechanism provides a crucial tool for managing fungicide resistance, as **Pyridachlometyl** demonstrates no cross-resistance with current major fungicide classes, including demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), succinate dehydrogenase inhibitors (SDHIs), and benzimidazoles.[2][5] This guide provides a comprehensive overview of the antifungal spectrum of **Pyridachlometyl**, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Antifungal Spectrum

Pyridachlometyl has demonstrated significant in vitro and in vivo efficacy against a variety of fungal plant pathogens. The following tables summarize the quantitative data on its antifungal activity, primarily expressed as the half-maximal effective concentration (EC50).

Table 1: In Vitro Antifungal Activity of Pyridachlometyl against Various Phytopathogenic Fungi

Fungal Species	Common Disease	EC50 (ppm)
Fluvia fulva	Tomato Leaf Mold	Not specified
Cercospora kikuchii	Soybean Purple Seed Stain	Not specified
Microdochium nivale	Pink Snow Mold	Not specified
Cercospora beticola	Sugar Beet Leaf Spot	0.02 - 0.2

Data for *Fluvia fulva*, *Cercospora kikuchii*, and *Microdochium nivale* are noted as showing high antifungal activity, though specific EC50 values were not provided in the source material.^[5] The EC50 range for *Cercospora beticola* is based on a study of 67 field isolates.^[5]

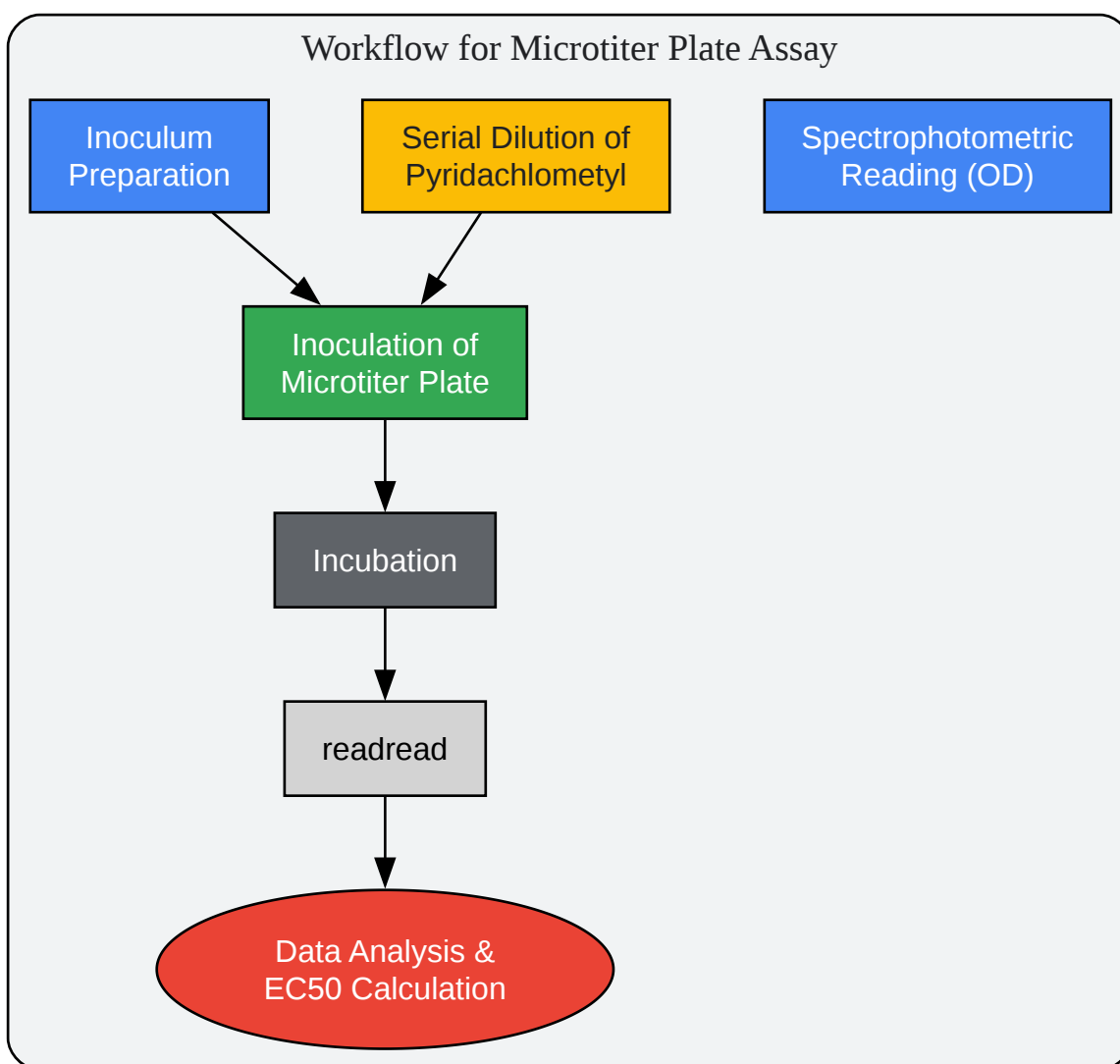
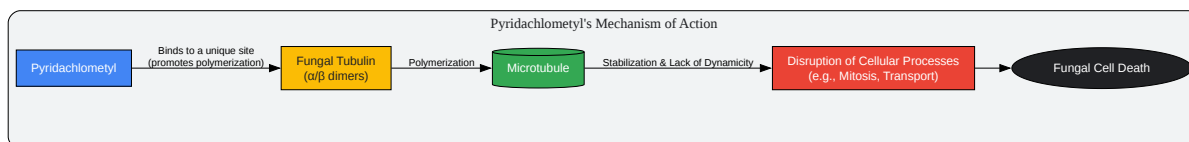
Table 2: Efficacy of Pyridachlometyl in Greenhouse Trials against *Cercospora beticola* on Sugar Beet

Treatment Concentration (ppm)	Application Timing	Disease Control (%)
200	Preventive	97 - 98
133	Preventive	98
200	Post-infection	41
133	Post-infection	39
200	Long-term (17 days)	86
133	Long-term (17 days)	79

Preventive applications were made 3 days before inoculation, while post-infection treatments were applied 2 days after inoculation.^[5]

Mechanism of Action: Tubulin Dynamics Modulation

Pyridachlometyl's primary mode of action is the modulation of fungal microtubule dynamics.[5] Unlike many other tubulin-targeting agents that inhibit polymerization, **Pyridachlometyl** promotes it.[1][4] It binds to a site on the tubulin protein that is distinct from that of benzimidazole fungicides, such as carbendazim.[4][5] This unique binding site is believed to be in or near the vinblastine-binding site.[4][6] By promoting polymerization and stabilizing microtubules, **Pyridachlometyl** disrupts essential cellular processes in fungi that rely on dynamic microtubule instability, such as cell division and intracellular transport, ultimately leading to fungal cell death.



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Phone: (601) 213-4426

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